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Compound of Interest

Compound Name: YZ51

Cat. No.: B15602075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
YS 51, scientifically known as 1-(β-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-

tetrahydroisoquinoline, is a synthetic isoquinoline alkaloid that has garnered significant interest

in pharmacological research. As a positional isomer of YS 49, YS 51 has demonstrated a range

of biological activities, primarily centered around its anti-inflammatory and cardiovascular

effects. This technical guide provides a comprehensive overview of the chemical properties,

solubility, and relevant experimental protocols for YS 51, catering to the needs of researchers

and professionals in drug development.

Chemical and Physical Properties
YS 51 is a complex organic molecule belonging to the tetrahydroisoquinoline class of

compounds. Its structure features a dihydroxy-substituted tetrahydroisoquinoline core linked to

a β-naphthylmethyl group at the 1-position. The presence of hydroxyl groups and the aromatic

naphthyl moiety significantly influences its chemical and physical characteristics. For research

and experimental purposes, YS 51 is often prepared and utilized as its hydrobromide (HBr) salt

to enhance stability and solubility in aqueous media.

A summary of the key chemical and physical properties of YS 51 is presented in the table

below. It is important to note that while data for the hydrobromide salt is available, specific

details for the free base are less commonly reported.
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Property Value Source(s)

IUPAC Name

1-(naphthalen-2-

ylmethyl)-1,2,3,4-

tetrahydroisoquinoline-6,7-diol

Synonyms

YS 51, 1-(β-

naphthylmethyl)-6,7-dihydroxy-

1,2,3,4-tetrahydroisoquinoline

[1][2]

Molecular Formula C₂₀H₁₉NO₂

Molecular Weight (Free Base) 305.37 g/mol

Molecular Weight (HBr Salt) 386.28 g/mol

Appearance
Crystalline solid (for the related

compound YS 49)

Melting Point
Not explicitly reported in the

reviewed literature.

IC₅₀ (Nitric Oxide Production) 23.5 μM

Solubility Profile
The solubility of YS 51 is a critical parameter for its formulation and use in various experimental

settings. Based on information available for its positional isomer, YS 49, which shares a similar

structural backbone, YS 51 is expected to exhibit good solubility in polar organic solvents and

limited solubility in aqueous solutions.
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Solvent Solubility Notes Source(s)

Ethanol
~30 mg/mL (for YS

49)

Expected to be a

suitable solvent for

creating stock

solutions.

DMSO
~30 mg/mL (for YS

49)

A common solvent for

in vitro assays.

Dimethylformamide

(DMF)

~30 mg/mL (for YS

49)

Another viable organic

solvent for stock

solutions.

Aqueous Buffers (e.g.,

PBS, pH 7.2)

Sparingly soluble

(~0.33 mg/mL for YS

49 in a 1:2

ethanol:PBS solution)

For aqueous

applications, it is

recommended to first

dissolve in an organic

solvent like ethanol

and then dilute with

the aqueous buffer.

Mechanism of Action and Signaling Pathways
YS 51 exerts its biological effects through the modulation of key signaling pathways involved in

inflammation and cellular stress responses.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Expression
A primary mechanism of action for YS 51 is the inhibition of inducible nitric oxide synthase

(iNOS) expression. In inflammatory conditions, the overexpression of iNOS leads to excessive

production of nitric oxide (NO), a key mediator of inflammation and cellular damage. YS 51

intervenes in this process by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

It inhibits the activation of NF-κB, a critical transcription factor for the iNOS gene, thereby

downregulating iNOS expression and subsequent NO production.[3]
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YS 51 inhibits iNOS expression by blocking the NF-κB signaling pathway.

Induction of Manganese-Superoxide Dismutase (Mn-
SOD)
YS 51 has also been shown to induce the expression of manganese-superoxide dismutase

(Mn-SOD), a crucial antioxidant enzyme that protects cells from oxidative stress. This induction

is mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway. By

upregulating Mn-SOD, YS 51 contributes to its overall anti-inflammatory effects by reducing

cellular oxidative damage.
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YS 51 induces Mn-SOD expression via the JNK signaling pathway.

Experimental Protocols
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General Synthesis of 1-(Substituted-benzyl)-6,7-
dihydroxy-1,2,3,4-tetrahydroisoquinolines
A common synthetic route to YS 51 and its analogs involves a multi-step process starting from

commercially available materials. The final step typically involves the demethylation of a

dimethoxy precursor to yield the dihydroxy product.

Step 1: Synthesis of the 1-(β-naphthylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

precursor.

This intermediate can be synthesized through various established methods for the preparation

of 1-substituted tetrahydroisoquinolines, such as the Bischler-Napieralski reaction followed by

reduction, or the Pictet-Spengler reaction.

Step 2: Demethylation to YS 51

The final step involves the cleavage of the two methoxy groups to form the corresponding diols.

This is a standard procedure in organic synthesis.

Reaction: 1-(β-naphthylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is treated with a

strong acid, typically 48% hydrobromic acid (HBr).

Procedure: The dimethoxy precursor is refluxed with an excess of 48% HBr under an inert

atmosphere (e.g., nitrogen) for several hours.

Workup: After cooling, the hydrobromide salt of YS 51 crystallizes from the reaction mixture.

The crystals are collected by filtration and washed with a cold solvent, such as ethanol, to

remove impurities.

Purification: Further purification can be achieved by recrystallization.
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(e.g., Homoveratrylamine,
2-Naphthaleneacetic acid)

Precursor Synthesis
(e.g., Bischler-Napieralski

or Pictet-Spengler)

1-(β-naphthylmethyl)-6,7-dimethoxy-
1,2,3,4-tetrahydroisoquinoline

Demethylation
(Reflux with 48% HBr)

YS 51 HBr Salt
(Crystalline solid)

Purification
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Recrystallization)
Pure YS 51 HBr
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A general workflow for the synthesis of YS 51.

In Vitro Assay for iNOS Inhibition
To evaluate the inhibitory effect of YS 51 on iNOS activity, a common method is to measure the

accumulation of nitrite, a stable breakdown product of NO, in the culture medium of stimulated

macrophages.

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-

γ) to induce iNOS expression.

Treatment: Cells are pre-treated with various concentrations of YS 51 before stimulation.

Nitrite Measurement: After a suitable incubation period (e.g., 24 hours), the cell culture

supernatant is collected. The nitrite concentration is determined using the Griess reagent,

which forms a colored azo dye in the presence of nitrite. The absorbance is measured

spectrophotometrically, and the concentration is calculated from a standard curve.

Data Analysis: The IC₅₀ value, the concentration of YS 51 that inhibits nitrite production by

50%, is calculated.

Conclusion
YS 51 is a promising synthetic isoquinoline alkaloid with well-documented anti-inflammatory

properties stemming from its ability to modulate the NF-κB and JNK signaling pathways. This

technical guide provides essential information on its chemical properties, solubility, and key

experimental protocols to aid researchers in their investigation of this compound. Further

studies are warranted to fully elucidate its therapeutic potential and to establish a more

comprehensive physicochemical profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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